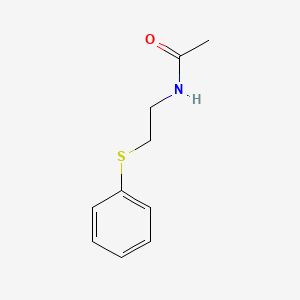

N-(2-(Phenylthio)ethyl)acetamide

Description

Contextualization within Thioether and Amide Chemistry

The chemical character of N-(2-(Phenylthio)ethyl)acetamide is defined by its two primary functional groups: the thioether and the amide.

The thioether group (R-S-R'), in this case a phenylthio group, is characterized by the sulfur atom bonded to two carbon atoms. The sulfur atom in a thioether possesses lone pairs of electrons, which allows it to act as a soft Lewis base and coordinate to transition metals. This coordinating ability is a cornerstone of its function as a ligand. The phenyl group attached to the sulfur atom can influence the electronic properties of the sulfur center through resonance and inductive effects.

The interplay of the thioether and amide functionalities within the same molecule allows for bidentate coordination to a metal center, forming a stable chelate ring. This chelation enhances the stability of the metal complex and can influence the reactivity and selectivity of the catalytic process.

Overview of Research Significance in Synthetic Organic Chemistry

The primary research significance of this compound lies in its application as a ligand in palladium-catalyzed C-H activation reactions. rsc.org Specifically, it has been identified as a ligand developed by the esteemed research group of Professor Jin-Quan Yu for the olefination and subsequent lactonization of C(sp³)-H bonds in free carboxylic acids. rsc.org

The direct functionalization of unactivated C-H bonds is a major goal in modern organic synthesis as it offers a more atom- and step-economical approach to building complex molecules compared to traditional methods that rely on pre-functionalized starting materials. However, the inertness of C-H bonds presents a significant challenge.

This compound, in conjunction with a palladium catalyst, facilitates the selective activation of a C(sp³)-H bond—a carbon-hydrogen bond on a tetrahedral carbon atom. The amide group of a substrate can coordinate to the palladium center, bringing the catalyst into proximity of a specific C-H bond. The this compound ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst, enabling the challenging C-H activation step to proceed. Following the olefination of the C-H bond, the resulting intermediate can undergo an intramolecular reaction to form a lactone, a common and important heterocyclic motif in natural products and pharmaceuticals.

While detailed experimental spectroscopic data for this compound is not widely available in public databases, the expected spectral characteristics can be inferred from its functional groups and data for analogous compounds.

Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals for the aromatic protons of the phenyl group, two methylene (B1212753) groups of the ethyl bridge, a singlet for the acetyl methyl group, and a broad signal for the N-H proton of the amide. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the amide, the two methylene carbons, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I band), and C-N stretch of the amide group, as well as aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of the acetyl group and cleavage of the ethyl chain. |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylsulfanylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-9(12)11-7-8-13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOVUTMFSIKQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for N-(2-(Phenylthio)ethyl)acetamide

Direct synthesis of the target compound, this compound, primarily relies on the formation of an amide bond. This is typically achieved through nucleophilic acyl substitution, a fundamental reaction in organic chemistry.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a key reaction class for forming this compound. masterorganicchemistry.com This process generally involves the reaction of an amine with a carboxylic acid derivative. In the context of synthesizing this compound, this would involve the reaction of 2-(phenylthio)ethan-1-amine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

The general mechanism for nucleophilic acyl substitution with a negatively charged nucleophile proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com The nucleophile first attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the leaving group is eliminated, reforming the carbonyl double bond. masterorganicchemistry.comyoutube.com The reaction is favored when the leaving group is a weaker base than the nucleophile. masterorganicchemistry.com

For laboratory synthesis, acid-catalyzed esterification can be employed where a carboxylic acid is combined with an alcohol in the presence of a catalytic amount of strong acid. libretexts.org While this applies to ester synthesis, the underlying principle of activating the carbonyl group is relevant. In amide synthesis, direct reaction of a carboxylic acid with an amine can be challenging as the amine can act as a base, deprotonating the carboxylic acid to form an unreactive carboxylate. libretexts.orglibretexts.org To circumvent this, the carboxylic acid is often activated by converting it into a more reactive derivative, such as an acid chloride. libretexts.orglibretexts.org The reaction of the resulting acid chloride with the amine then readily yields the desired amide. libretexts.org

Table 1: Key Reactions in Nucleophilic Acyl Substitution for Amide Synthesis

| Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|

| Acylation of Amine | 2-(phenylthio)ethan-1-amine + Acetyl Chloride | This compound | Activation of carboxylic acid as an acid chloride enhances reactivity. libretexts.org |

| DCC Coupling | Carboxylic Acid + Amine + DCC | Amide | Dicyclohexylcarbodiimide (DCC) acts as a coupling agent to facilitate amide bond formation by making the hydroxyl group a better leaving group. libretexts.org |

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers several advantages for chemical synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. almacgroup.com These techniques are increasingly applied to the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. nih.gov The scale-up of a proven reaction can be readily achieved by increasing the operation time or by "numbering up" (running multiple reactors in parallel). almacgroup.com

While specific examples detailing the continuous flow synthesis of this compound are not prevalent in the provided search results, the synthesis of structurally related compounds, such as 2-aminothiazole (B372263) derivatives, has been successfully optimized using microreactor technology. lpp-group.com The principles of continuous flow, such as the use of microreactors, static mixer reactors, and oscillating flow reactors, could potentially be applied to the synthesis of this compound to improve efficiency and scalability. almacgroup.com For instance, a photochemical Giese addition was successfully performed under continuous flow conditions for the synthesis of the antiepileptic drug brivaracetam, demonstrating the utility of this technology for complex molecular synthesis. nih.gov

Precursor Synthesis and Derivatization Routes Involving the this compound Scaffold

The synthesis of precursors and derivatives of this compound is crucial for accessing a broader range of chemical structures with potential applications in various fields, including materials science and medicinal chemistry.

Formation of 2-Phenylthioacetic Acid Intermediates

The synthesis of 2-phenylthioacetic acid and its derivatives serves as a key step in the construction of more complex molecules. One common method for preparing similar structures, such as 2-((1H-benzazol-2-yl)thio)acetic acid, involves the reaction of a mercapto-substituted heterocycle with chloroacetic acid. researchgate.net A multi-step synthesis has also been developed for the preparation of 2-[(3,4,5-triphenyl)phenyl]acetic acid, highlighting the versatility of synthetic routes to substituted acetic acid derivatives. mdpi.com In some cases, Grignard reagents can be utilized in an industrially efficient method to synthesize related compounds like alpha-methyl-2-thiopheneacetic acid. tsijournals.com

Introduction of the Phenylthioethyl Moiety

The phenylthioethyl group can be introduced into a molecule through various synthetic strategies. One approach involves the reaction of a suitable precursor with a reagent that provides the phenylthioethyl moiety. For example, the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles was achieved by reacting a piperazine (B1678402) derivative with a compound containing the phenylthioethyl group. mdpi.com Another example is the preparation of N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide, where a key step is the reaction of N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde (B151913) dimethyl acetal. google.com

Chalcogenated Acetamide-Functionalized Ligand Precursors

This compound and its derivatives can serve as precursors for chalcogenated acetamide-functionalized ligands. These ligands are important in coordination chemistry and catalysis. acs.org For instance, this compound itself has been utilized as a C-H activation ligand in palladium-catalyzed reactions. sigmaaldrich.com The synthesis of such ligands often involves the strategic introduction of a chalcogen atom (like sulfur or selenium) into an acetamide (B32628) framework. acs.org The design and synthesis of versatile ligand precursors, such as those based on phosphonium (B103445) ylides, can lead to the formation of catalytically active metal complexes. rsc.org

Derivatization for Complex Molecular Architectures

The this compound framework can be strategically modified to build intricate molecules. Methods include introducing azide (B81097) groups for click chemistry applications, forming conjugates with biologically relevant moieties like piperazine, and constructing heterocyclic analogues such as thiohydantoins, benzenesulfonamides, and imidazoles.

Azide Introduction Strategies

The introduction of an azide group into molecules is a key strategy for creating chemical probes and building blocks for conjugation via click chemistry. While direct azidation of this compound is not prominently documented, the synthesis of analogous structures demonstrates the feasibility of this modification. For instance, the related compound N-(2-azidoethyl)-2-phenylsulfanylacetamide has been synthesized. nih.gov This compound features a phenylthio group on the acetyl moiety and an azidoethyl group on the amide nitrogen. nih.gov

A general strategy to synthesize an azide derivative of the this compound family could involve a multi-step process:

Starting Material Selection : One could start with 2-(phenylthio)ethan-1-amine, the amine precursor to the parent compound.

Acylation with an Azide-Containing Moiety : This amine could then be reacted with an acylating agent containing an azide group, such as 2-azidoacetyl chloride, to form the desired N-(2-(phenylthio)ethyl)-2-azidoacetamide.

The presence of the azide functional group in such derivatives opens up possibilities for further reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, allowing for the covalent linking of the molecule to other entities containing an alkyne group.

Piperazine-Acetamide Conjugates

Piperazine and its derivatives are significant pharmacophores found in numerous pharmaceuticals, often incorporated to improve aqueous solubility, oral bioavailability, and receptor-binding affinity. nih.gov Conjugating the N-(2-(phenylthio)ethyl) moiety with a piperazine-acetamide structure can yield complex molecules with potential therapeutic applications, such as Acyl-CoA: Cholesterol O-acyltransferase-1 (ACAT-1) inhibitors. nih.gov

A notable, eco-friendly, three-component synthesis method has been developed to produce 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. nih.gov This reaction proceeds via a base-induced SN2 disubstitution mechanism and demonstrates high efficiency and a simple purification process. nih.gov

Reaction Scheme: The synthesis reacts a disulfide (as the thiol source), 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC, as the ethyl piperazine source), and trimethylsilyl (B98337) cyanide (TMSCN, as the cyanide source) in ethanol (B145695). nih.gov

Table 1: Examples of Synthesized 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles and Analogues

| Disulfide Source | Product | Yield |

|---|---|---|

| Diphenyl disulfide | 2-(4-(2-(Phenylthio)ethyl)piperazin-1-yl)acetonitrile | 85% |

| Bis(4-methylphenyl) disulfide | 2-(4-(2-((4-Methylphenyl)thio)ethyl)piperazin-1-yl)acetonitrile | 87% |

| Bis(4-methoxyphenyl) disulfide | 2-(4-(2-((4-Methoxyphenyl)thio)ethyl)piperazin-1-yl)acetonitrile | 88% |

| Bis(4-chlorophenyl) disulfide | 2-(4-(2-((4-Chlorophenyl)thio)ethyl)piperazin-1-yl)acetonitrile | 92% |

This table is generated based on data from a study on base-induced synthesis of piperazinyl acetonitriles. nih.gov

Thiohydantoin Analogue Syntheses

Thiohydantoins are sulfur analogues of hydantoins and represent an important class of heterocyclic compounds in pharmaceutical chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. jchemrev.comnih.gov They are characterized by the replacement of one or both carbonyl groups of the hydantoin (B18101) ring with a thiocarbonyl group. jchemrev.com

Synthesizing a thiohydantoin analogue from a scaffold related to this compound would typically involve starting with a precursor α-amino acid. A common and efficient method involves the direct condensation of an α-amino acid with thiourea (B124793) under heating. nih.gov

General Synthetic Pathway:

Precursor : An α-amino acid with a non-polar side chain, for instance, a phenylalanine analogue bearing a thioether linkage.

Reaction : The amino acid is heated with thiourea. The reaction involves the amino acid's carboxyl group reacting with thiourea, followed by an intramolecular cyclization where the α-amino group attacks the thiocarbonyl carbon, leading to the formation of the 5-substituted-2-thiohydantoin ring with the evolution of ammonia. nih.gov

This method is valued for its simplicity, high yields, and the use of inexpensive, less toxic starting materials. nih.gov The resulting thiohydantoin derivatives could serve as building blocks for further chemical exploration.

Benzenesulfonamide (B165840) and Imidazole (B134444) Derivatives

Benzenesulfonamide and imidazole are two pharmacologically significant moieties. mdpi.com Imidazoles are found in numerous drugs, while the sulfonamide group is a cornerstone of many antibacterial and diuretic agents. Combining these structures with a thioether-containing acetamide backbone can lead to novel molecular hybrids with potential anticancer activity. mdpi.com

A general synthetic strategy for creating such complex derivatives involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles, such as mercaptoimidazoles. mdpi.com To incorporate the specific features of this compound, one could envision a synthesis starting with a modified benzenesulfonamide core.

Illustrative Synthetic Approach: A series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized, demonstrating a viable pathway. mdpi.com The synthesis joins a benzenesulfonamide fragment with a heterocyclic system like imidazole via an imine linker. mdpi.com

Table 2: Examples of Synthesized Benzenesulfonamide-Imidazole Hybrid Derivatives

| Benzenesulfonamide Precursor (R-group at position 2) | Heterocycle | Resulting Compound Class |

|---|---|---|

| Methylthio | 2-Mercapto-1-methylimidazole | 2-(Methylthio)-N-[imino(1-methyl-1H-imidazol-2-yl)methyl]benzenesulfonamide |

| Ethylthio | 2-Mercapto-1-methylimidazole | 2-(Ethylthio)-N-[imino(1-methyl-1H-imidazol-2-yl)methyl]benzenesulfonamide |

This table is based on synthetic strategies for benzenesulfonamide-imidazole hybrids reported in the literature. mdpi.com

Another approach involves building the imidazole ring onto a benzenesulfonamide precursor. For example, 3-aminobenzenesulfonamide (B1265440) can be reacted with an α-haloketone, followed by cyclization to form the substituted imidazole ring. ktu.edu

Green Chemistry Principles in this compound Synthesis (General Methodologies)

The application of green chemistry principles is increasingly important in the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. In the context of synthesizing this compound and its derivatives, several methodologies align with these principles.

Use of Greener Solvents : Traditional syntheses often rely on volatile and toxic organic solvents. A move towards more benign solvents is a core green principle. For example, the synthesis of piperazine-acetonitrile conjugates related to the parent compound successfully uses ethanol (EtOH) as a solvent, which is considered a greener alternative to many other organic solvents. nih.gov

Catalyst-Free and Efficient Reactions : The aforementioned piperazine synthesis is also notable for being a base-induced, catalyst-free, three-component reaction. nih.gov Such multicomponent reactions are highly atom-economical as they incorporate the majority of the atoms from the starting materials into the final product, reducing waste. The reaction is also insensitive to water and dioxygen, simplifying the experimental setup. nih.gov

Use of Less Toxic Reagents : The synthesis of thiohydantoin analogues can be achieved using cheap and less toxic starting materials like α-amino acids and thiourea, avoiding more hazardous reagents like isothiocyanates. nih.gov

By embracing these principles, the synthesis of this compound and its complex derivatives can be performed in a more sustainable and environmentally responsible manner.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules.

¹H NMR Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For N-(2-(Phenylthio)ethyl)acetamide, the ¹H NMR spectrum reveals several key signals that correspond to the different types of protons present.

Aromatic Protons: The protons on the phenyl group typically appear as a multiplet in the range of δ 7.18-7.48 ppm. semanticscholar.org

Ethyl Protons: The two methylene (B1212753) groups of the ethyl chain (-CH₂-CH₂-) show distinct signals due to their different chemical environments.

Amide Proton: The proton attached to the nitrogen atom (N-H) gives rise to a signal that can vary in its chemical shift. nih.gov

Acetyl Protons: The methyl protons of the acetamide (B32628) group (-COCH₃) appear as a singlet.

The specific chemical shifts and coupling patterns are crucial for confirming the connectivity of the atoms.

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound shows distinct peaks for each unique carbon atom. semanticscholar.orgznaturforsch.com

Key signals in the ¹³C NMR spectrum include:

Carbonyl Carbon: The carbon atom of the amide group (C=O) typically resonates at a downfield chemical shift, around 170.0 ppm. semanticscholar.org

Aromatic Carbons: The carbon atoms of the phenyl ring produce a series of signals in the aromatic region (approximately δ 125-143 ppm). The carbon atom attached to the sulfur (C-S) has a characteristic chemical shift. semanticscholar.org

Ethyl Carbons: The two carbon atoms of the ethyl bridge appear at distinct chemical shifts.

Methyl Carbon: The methyl carbon of the acetyl group appears at an upfield chemical shift, around 21.8 ppm. semanticscholar.org

A detailed analysis of the ¹³C NMR spectrum allows for the complete assignment of the carbon skeleton of the molecule. znaturforsch.com

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C=O | 170.0 |

| Aromatic C-S | 143.0 |

| Aromatic C-H | 135.7, 129.4, 128.6, 127.4, 127.3, 125.9 |

| N-CH₂ | 53.8 |

| S-CH₂ | 46.1 |

| CH₃ | 21.8 |

| Data sourced from Semantic Scholar. semanticscholar.org |

Advanced Heteronuclear NMR Techniques

Vibrational Spectroscopy

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A prominent absorption band is typically observed in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C=O Stretch (Amide I): A strong absorption band, known as the Amide I band, appears around 1640 cm⁻¹. This band is primarily due to the C=O stretching vibration.

N-H Bend (Amide II): The Amide II band, resulting from a combination of N-H bending and C-N stretching, is found near 1550 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C-S Stretch: The C-S stretching vibration typically gives rise to a weaker absorption in the fingerprint region of the spectrum.

These characteristic IR absorption frequencies provide strong evidence for the presence of the amide and phenylthio functionalities within the molecule.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenylthio and acetamide chromophores. The extent of conjugation in the molecule influences the wavelength of maximum absorption (λmax). utoronto.ca The phenyl group will exhibit characteristic π → π* transitions. The presence of the sulfur atom and the amide group can also influence the electronic absorption profile. The specific λmax values and molar absorptivities can provide insights into the electronic structure of the molecule.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for the unambiguous determination of the elemental formula of a compound by measuring its mass with very high accuracy (typically to four or more decimal places). This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₀H₁₃NOS. chemscene.com The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). An experimentally determined HR-MS value that matches this theoretical mass would confirm the elemental composition of the compound.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NOS |

| Theoretical Monoisotopic Mass | 195.0718 g/mol |

| Expected [M+H]⁺ Ion | 196.0796 m/z |

| Expected [M+Na]⁺ Ion | 218.0615 m/z |

The high accuracy of HR-MS is essential for distinguishing this compound from other potential isobaric compounds. nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process leads to the formation of a molecular ion (M⁺) and a series of fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. nih.gov

While a specific EI-MS spectrum for this compound is not available in the reviewed literature, the fragmentation pattern can be predicted based on the functional groups present in the molecule. The presence of the phenylthio, ethyl, and acetamide moieties will dictate the primary fragmentation pathways.

Key expected fragmentation processes for this compound would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom or the sulfur atom.

McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds, though less common in amides compared to ketones and aldehydes. libretexts.org

Cleavage of the thioether bond: This could lead to the formation of ions corresponding to the phenylthio group (C₆H₅S⁺) and the N-acetylethyl group.

Loss of small neutral molecules: Such as CO, CH₂O, or C₂H₄.

A table of potential major fragment ions in the EI-MS spectrum of this compound is presented below.

| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 195 | [C₁₀H₁₃NOS]⁺ | Molecular Ion (M⁺) |

| 136 | [C₈H₁₀N]⁺ | Cleavage of the S-CH₂ bond |

| 109 | [C₆H₅S]⁺ | Cleavage of the CH₂-S bond |

| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement of the benzyl (B1604629) fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the C-S bond |

| 43 | [CH₃CO]⁺ | Acylium ion from cleavage of the N-CO bond |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of the compound in the solid state.

Crystal Structure Determination

While the specific crystal structure of this compound has not been reported in the searched literature, general principles of molecular packing and crystallographic data from analogous structures can provide insights into its likely solid-state conformation. The molecule possesses several rotatable bonds, and its final conformation in the crystal lattice will be a balance of intramolecular steric effects and favorable intermolecular interactions.

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for small organic molecules. wikipedia.org

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Volume (ų) | 1500 - 3000 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.2 - 1.4 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

The solid-state structure of this compound will be significantly influenced by various intermolecular interactions. The amide group is a key player in forming strong intermolecular hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This N-H···O=C hydrogen bonding is a common and dominant interaction in the crystal packing of amides, often leading to the formation of chains or dimeric motifs. nih.gov

Furthermore, n→π* interactions, where the lone pair of one carbonyl oxygen interacts with the π* orbital of a neighboring carbonyl group, have been recognized as a significant stabilizing force in the solid state of amides and thioamides. acs.orgnih.gov These interactions, along with van der Waals forces, would collectively dictate the final crystal packing of this compound.

A summary of the likely intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Expected Geometry/Significance |

| Hydrogen Bonding | N-H | C=O | Strong, directional interaction leading to chains or dimers. |

| π–π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Contributes to crystal packing stability. |

| C-H···π Interactions | C-H bonds | Phenyl Ring (π-system) | Weaker interactions further stabilizing the structure. |

| C-H···S Interactions | C-H bonds | Sulfur atom | Weak hydrogen bonds involving the thioether group. |

| n→π* Interactions | Carbonyl Oxygen (n) | Carbonyl Carbon (π*) | Stabilizing interaction between amide groups. |

Conformational Analysis in the Solid State

A comprehensive search of the scientific literature and crystallographic databases did not yield any specific experimental studies on the solid-state conformational analysis of this compound. Techniques such as single-crystal X-ray diffraction are essential for determining the precise three-dimensional arrangement of molecules in a crystalline solid, including detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

While research has been conducted on structurally similar compounds, providing insights into the potential conformations of related thioether and acetamide derivatives, no such data is currently available for this compound itself. The analysis of a closely related compound, N-phenyl-2-(phenylsulfanyl)acetamide, revealed that its crystal structure contains two independent molecules in the asymmetric unit with similar but non-identical conformations. nih.gov In that structure, the molecules are organized into chains through N—H⋯O hydrogen bonds, which are further linked by C—H⋯π interactions to form a three-dimensional network. nih.gov The twist angles between the sulfanylbenzene and acetamide groups were found to be 85.12 (11)° and 77.58 (11)° for the two independent molecules. nih.gov

However, the substitution of the N-phenyl group with an N-ethyl group in this compound would significantly alter the steric and electronic properties, leading to a different crystal packing and molecular conformation. Without experimental data, any discussion of the solid-state structure of the title compound remains speculative.

Further research, specifically the successful crystallization of this compound and its analysis by X-ray diffraction, would be required to provide the detailed research findings and data tables requested for a complete conformational analysis in the solid state.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to investigate the properties of molecules like N-(2-(Phenylthio)ethyl)acetamide.

Theoretical studies on related phenylthio acetamide (B32628) derivatives provide a framework for understanding the structural and electronic properties of this compound. Geometry optimization calculations, commonly performed using methods like B3LYP with a 6-311++G(d,p) basis set, are crucial for identifying the most stable three-dimensional arrangements of the atoms.

For analogous molecules such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, computational studies have identified two primary stable conformation pairs in the gas phase: gauche and cis. acs.org The gauche conformer is typically found to be the most stable. acs.org This stability is governed by a complex interplay of steric and electronic effects.

Electronic structure analysis is often carried out using Natural Bond Orbital (NBO) analysis. For related acetamides, NBO analysis revealed that the stability of the gauche conformation is significantly influenced by specific orbital interactions. acs.org These include hyperconjugative interactions such as those between the lone pair of the sulfur atom and the antibonding orbital of the carbonyl group (LPS→π*C=O). acs.org Such interactions, along with electrostatic repulsions between atomic dipoles, are key determinants of the molecule's preferred geometry. acs.org

| Parameter | Method/Basis Set | Purpose |

|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP) / 6-311++G(d,p) | To find the lowest energy (most stable) molecular structure and identify stable conformers (e.g., gauche, cis). |

| Electronic Structure | Natural Bond Orbital (NBO) Analysis | To analyze orbital interactions, charge distribution, and the electronic factors contributing to conformational stability. acs.org |

| Solvent Effects | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent environment on molecular geometry and conformational preference. acs.org |

The relative stability of different conformers of this compound can be predicted by comparing their total energies calculated via DFT. As observed in similar structures, the gauche conformer is generally more stable than the cis conformer in the gas phase. acs.org

DFT also provides tools to predict chemical reactivity through the analysis of global reactivity descriptors, which are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.

Hardness (η) and Softness (S): Hardness, calculated from the HOMO-LUMO energies, quantifies the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. researchgate.net

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net Studies on other acetamide derivatives have used these descriptors to understand their interaction with biological targets. researchgate.net

While specific values for this compound require dedicated calculations, the established methodologies indicate that its reactivity profile is accessible through these theoretical tools.

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) spectra. By calculating the vibrational modes of a molecule in its optimized geometry, researchers can assign specific absorption bands in an experimental spectrum to particular molecular motions.

This technique is especially useful for distinguishing between different conformers. In studies of related N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, DFT calculations accurately predicted the vibrational frequencies for the carbonyl (C=O) stretch. acs.org The calculations showed that the cis conformer has a higher C=O stretching frequency compared to the more stable gauche conformer, a difference attributed to electrostatic repulsion between dipoles in the cis form. acs.org This theoretical prediction aligns with experimental IR data, where a doublet in the carbonyl region of the spectrum can be resolved and its components assigned to the different conformers. acs.orgchemrxiv.org

| Conformer | Calculated ν(C=O) (cm⁻¹) | Experimental ν(C=O) (cm⁻¹) | Key Observation |

|---|---|---|---|

| Gauche (more stable) | ~1650 | Lower frequency band | The frequency difference allows for the identification of each conformer in an experimental spectrum. acs.org |

| Cis (less stable) | ~1670 | Higher frequency band |

Non-covalent interactions (NCIs) are critical for determining molecular conformation and interactions, yet they are challenging to model accurately. Standard DFT functionals often fail to describe dispersion forces, a key component of NCIs. nih.gov This has led to the development of specialized computational methods to visualize and quantify these weak interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins. acs.orgnih.gov The analysis focuses on bond critical points (BCPs) found between interacting atoms. chemrxiv.org The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points allow for the classification of interactions. A positive Laplacian (∇²ρ(r) > 0) is characteristic of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces, while a negative Laplacian (∇²ρ(r) < 0) indicates shared-shell covalent interactions. researchgate.net

Reduced Density Gradient (RDG): The RDG method is designed to visualize NCIs in real space. It identifies regions of low electron density and a low reduced density gradient, which are signatures of non-covalent interactions. These regions are typically visualized as isosurfaces. The surfaces are colored based on the value of sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian. This coloring scheme distinguishes between stabilizing hydrogen bonds (blue), weak van der Waals interactions (green), and repulsive steric clashes (red).

Independent Gradient Model (IGM): IGM is another method for probing interactions by analyzing the electron density gradient. It is based on the difference (δg) between the gradient of a real system and a hypothetical reference system of non-interacting atoms. This approach generates isosurfaces that highlight interaction regions. A key advantage of IGM is its ability to automatically separate and visualize interactions between specified molecular fragments (inter-fragment) from those within a fragment (intra-fragment). nih.gov

| Method | Core Principle | Primary Output | Key Advantage |

|---|---|---|---|

| QTAIM | Topological analysis of electron density (ρ). nih.gov | Bond critical points and their properties (ρ, ∇²ρ). researchgate.net | Provides quantitative, atom-centered data and classifies bond types. |

| RDG | Identifies regions of low ρ and low reduced gradient. | 3D isosurfaces colored to show interaction type (attractive, repulsive). | Intuitive visualization of the spatial extent and nature of NCIs. |

| IGM | Difference between true and non-interacting electron density gradients. | 3D isosurfaces highlighting interaction regions. | Clearly distinguishes between inter- and intra-molecular interactions. nih.gov |

The surrounding solvent environment can significantly influence the conformational preferences of a molecule. Computational models can simulate these effects using either implicit or explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov Studies on related phenylthio acetamides using PCM have shown that as solvent polarity increases, the population of the more polar cis conformer increases relative to the gauche conformer. acs.org

More detailed investigations into the Z/E isomerism of related secondary thioamides have used a combination of DFT with explicit solvent molecules and molecular dynamics (MD) simulations. nih.gov These studies reveal that specific hydrogen-bonding interactions between the thioamide's N-H proton and solvent molecules are a dominant factor. nih.gov Solvents with strong hydrogen-bond accepting capabilities, like DMSO and methanol, can dramatically shift the equilibrium towards the E isomer compared to less interactive solvents like chloroform. nih.gov These advanced models demonstrate that mimicking the specific solvation shell around the molecule is crucial for accurately predicting isomer preferences in solution. nih.gov

| Solvent | Hydrogen-Bonding Ability | Predominant Isomer | Observed Trend |

|---|---|---|---|

| Chloroform (CDCl₃) | Weak | Z | Increasing H-bond accepting ability of the solvent favors the E isomer. nih.gov |

| Acetone-d₆ | Moderate | Z ≈ E | |

| Methanol-d₄ | Strong | E | |

| DMSO-d₆ | Strong | E |

Beyond vibrational frequencies, DFT and its extensions can predict a range of spectroscopic data for this compound.

IR Spectra: As discussed, vibrational frequency calculations provide a theoretical IR spectrum that aids in the interpretation of experimental results and the identification of different conformers. acs.org

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm molecular structure.

UV-Vis Spectra: Electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths, corresponding to the absorption wavelengths and intensities in a UV-Vis spectrum.

These theoretical predictions are invaluable for structural elucidation and for understanding the electronic transitions within the molecule.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a window into the time-dependent behavior of this compound, revealing how it moves and interacts with its environment.

In solution, this compound is expected to exhibit a dynamic equilibrium between different conformations. The flexibility of the ethylacetamide chain allows for rotation around the C-C, C-N, and C-S bonds, leading to a variety of spatial arrangements. The relative stability of these conformers is influenced by the polarity of the solvent. In nonpolar solvents, conformations that minimize intramolecular steric hindrance are favored. Conversely, in polar solvents, conformations that expose the polar amide group to the solvent molecules may become more populated. This is due to the potential for stabilizing hydrogen bond interactions between the amide group and the solvent. nih.govrsc.org

Studies on structurally similar compounds, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, have shown the existence of stable gauche and cis conformers. The population of these conformers is dependent on the solvent's polarity, with more polar solvents favoring the more polar conformer. A similar trend can be anticipated for this compound.

Table 1: Predicted Conformational Properties of this compound

| Property | Predicted Value/Description | Source |

| Rotatable Bonds | 4 | chemscene.com |

| Dominant Conformers in Nonpolar Solvents | Folded (intramolecular interactions may play a role) | Inferred from related studies |

| Dominant Conformers in Polar Solvents | Extended (to maximize solute-solvent interactions) | Inferred from related studies nih.govrsc.org |

Note: The data in this table is predictive and based on the analysis of structurally related compounds in the absence of direct experimental or computational studies on this compound.

The structural features of this compound suggest its potential to interact with biological macromolecules like proteins. The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are crucial for forming specific interactions within a protein's binding pocket. mdpi.com The phenyl ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues. The sulfur atom, with its lone pairs of electrons, can also act as a weak hydrogen bond acceptor.

Molecular docking and dynamics simulations are instrumental in predicting how this molecule might bind to a protein target. nih.govnih.govdergipark.org.trresearchgate.net These simulations can identify the most likely binding pose and quantify the stability of the ligand-protein complex. The dynamics of these interactions, including the residence time of the ligand in the binding site and the flexibility of the protein upon binding, are critical for understanding its potential biological activity.

Table 2: Potential Ligand-Protein Interactions for this compound

| Interaction Type | Molecular Feature Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding (Donor) | Amide N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bonding (Acceptor) | Amide C=O, Sulfur atom | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrophobic Interactions | Phenyl ring, Ethyl chain | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Note: This table presents potential interactions based on the chemical structure of this compound and general principles of ligand-protein binding.

The interaction of this compound with solvent molecules significantly influences its behavior and properties. The amide group is the primary site for strong interactions with polar protic solvents like water or alcohols, forming hydrogen bonds. nih.govrsc.orgresearchgate.net The phenyl ring and the ethyl chain will preferentially interact with nonpolar solvents or the nonpolar regions of amphiphilic solvents.

The self-consistent reaction field (SCRF) theory is a computational method used to model the effects of a solvent as a continuous dielectric medium. nih.gov This approach can predict changes in the molecule's geometry and vibrational spectra when moving from the gas phase to a solution. For this compound, such calculations would likely show a stabilization of the dipolar resonance structure of the amide group in more polar solvents.

Quantum Chemical Analyses

Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity and spectroscopic properties.

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the delocalization of electron density and the nature of bonding within a molecule. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals. In this compound, significant donor-acceptor interactions are expected to occur.

Key interactions would likely involve the lone pairs of the oxygen and sulfur atoms acting as donors and the antibonding orbitals (σ* or π) of nearby bonds acting as acceptors. For example, the lone pair on the carbonyl oxygen can delocalize into the antibonding π orbital of the C=O bond, contributing to the resonance stabilization of the amide group. Similarly, lone pairs on the sulfur atom can interact with antibonding orbitals of adjacent sigma bonds. These interactions stabilize the molecule and influence its conformational preferences and reactivity.

Table 3: Predicted NBO Analysis Highlights for this compound

| Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) | Type of Interaction |

| LP (O) | π(C-N) | High | Resonance in amide group |

| LP (N) | π(C=O) | Moderate | Resonance in amide group |

| LP (S) | σ(C-C) | Low to Moderate | Hyperconjugation |

| σ(C-H) | σ(C-S) | Low | Hyperconjugation |

Note: LP denotes a lone pair. The stabilization energies are qualitative predictions based on analyses of similar functional groups.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. nih.govyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, it is anticipated that the HOMO will be primarily localized on the phenylthio moiety, specifically involving the π-system of the benzene (B151609) ring and the lone pairs of the sulfur atom. This region is the most electron-rich part of the molecule. The LUMO is expected to be centered on the acetamide group, particularly on the antibonding π* orbital of the carbonyl group, which is the most electrophilic site. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to engage in chemical reactions.

Table 4: Predicted Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Predicted Localization | Role in Reactivity |

| HOMO | Phenylthio group (π-system and sulfur lone pairs) | Nucleophilic/Electron Donor |

| LUMO | Acetamide group (π* of C=O) | Electrophilic/Electron Acceptor |

| HOMO-LUMO Gap | Moderate | Indicator of chemical reactivity and stability |

Note: The localization is a prediction based on the electronic properties of the constituent functional groups.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential on the surface of the electron density, providing a guide to the molecule's reactive behavior and intermolecular interactions. researchgate.net The MESP map is color-coded to denote different potential regions: red indicates areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies regions of positive electrostatic potential, prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MESP map would highlight specific features based on its functional groups:

Negative Potential (Red/Yellow): The most electronegative regions are expected around the carbonyl oxygen of the acetamide group due to the presence of lone pair electrons. The nitrogen atom would also exhibit a degree of negative potential. These sites are the primary locations for hydrogen bonding interactions where the molecule acts as a hydrogen bond acceptor. chemrxiv.org

Positive Potential (Blue): A region of positive potential is anticipated around the amide hydrogen (N-H), making it a potential hydrogen bond donor. Furthermore, the sulfur atom, despite being generally electron-rich, can exhibit a region of positive potential known as a σ-hole along the extension of the C-S bonds, allowing for specific non-covalent interactions. researchgate.net

Understanding these electrostatic landscapes is fundamental for predicting how the molecule will orient itself when approaching a protein binding site or another molecule. chemrxiv.orgyoutube.com

Fukui Functions and Dual Descriptor Analysis

To gain a more quantitative insight into reactivity, researchers employ conceptual Density Functional Theory (DFT) descriptors like Fukui functions and the dual descriptor. scm.com These tools help to pinpoint the specific atoms within a molecule that are most likely to participate in chemical reactions by either donating or accepting electrons. hackernoon.com

The Fukui function comes in two main forms:

f+(r): Predicts the site for a nucleophilic attack (where an electron is accepted).

f-(r): Predicts the site for an electrophilic attack (where an electron is donated).

The dual descriptor (Δf(r)) is derived from these functions and offers a more precise and unambiguous way to distinguish between nucleophilic and electrophilic sites. researchgate.netresearchgate.net A positive value for the dual descriptor indicates an electrophilic site, while a negative value points to a nucleophilic site.

In the case of this compound, analysis based on studies of similar acetamide derivatives suggests the following reactive sites nih.govnih.gov:

Nucleophilic Sites (prone to electrophilic attack): The analysis would likely identify the nitrogen atom and the carbonyl oxygen of the amide group as primary nucleophilic centers. The sulfur atom and the phenyl ring also contribute to the molecule's ability to donate electrons.

Electrophilic Sites (prone to nucleophilic attack): The carbonyl carbon is a prominent electrophilic site due to the polarization of the C=O bond.

This analysis is critical for understanding reaction mechanisms and predicting how the molecule might covalently interact with biological targets. nih.gov

Computational Thermochemistry Studies

Computational thermochemistry involves the use of high-level theoretical methods to predict the thermodynamic properties of molecules, such as their heat of formation, enthalpy, entropy, and Gibbs free energy. nih.gov These calculations are essential for assessing the stability of a compound and the energetics of reactions in which it might participate.

Methods like the Gaussian-n theories (e.g., G1, G2, G3) are composite techniques that perform a series of calculations at different levels of theory and with various basis sets to achieve high accuracy, often within 1-2 kcal/mol of experimental values. nih.gov These approaches typically involve:

Optimizing the molecular geometry at a reliable level of theory.

Calculating vibrational frequencies to determine the zero-point vibrational energy (ZPVE) and thermal corrections.

Performing single-point energy calculations with high-level correlation methods and large basis sets.

Applying empirical corrections to account for remaining systematic errors.

Ligand-Protein Binding Studies (Computational Modeling)

Computational modeling is an indispensable tool in medicinal chemistry for predicting and analyzing how a ligand, such as this compound, might interact with a biological protein target.

Molecular Docking Simulations for Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. researchgate.net The output is typically a docking score, with more negative values suggesting a stronger binding affinity. researchgate.net

Studies on structurally related acetamide and phenylthio compounds have shown their potential to inhibit various enzymes. researchgate.netsemanticscholar.org For instance, acetamide derivatives have been docked against targets like monoamine oxidase (MAO-B) and acetylcholinesterase (AChE). nih.govsemanticscholar.org A hypothetical docking study of this compound against a potential target like MAO-B could yield results that help prioritize it for further testing.

Table 1: Example of Molecular Docking Results for this compound against a Hypothetical Protein Target

| Protein Target | Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| MAO-B | This compound | -8.5 | TYR435, GLN206 | Hydrogen Bond (with N-H, C=O) |

| MAO-B | This compound | ILE199, LEU171 | Hydrophobic (with phenyl ring) | |

| MAO-B | Safinamide (Reference Inhibitor) | -9.2 | TYR435, ILE199 | Hydrogen Bond, Hydrophobic |

This table is for illustrative purposes only and is based on typical results for similar compounds.

Binding Free Energy Calculations (e.g., MM-GBSA/MM/PBSA)

While docking scores provide a rapid assessment of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more accurate estimation of the binding free energy (ΔG_bind). nih.govnih.gov These calculations are typically performed on snapshots taken from molecular dynamics (MD) simulations of the ligand-protein complex, providing a more dynamic and realistic view of the interaction. researchgate.net

The binding free energy is calculated by summing several energy components researchgate.netambermd.org:

ΔE_mm: The molecular mechanics energy in the gas phase, which includes van der Waals (ΔE_vdw) and electrostatic (ΔE_ele) interactions.

ΔG_solv: The solvation free energy, which is composed of a polar (ΔG_pol) and a nonpolar (ΔG_nonpol) component.

-TΔS: The conformational entropy change upon binding (often omitted due to high computational cost but important for accuracy).

These calculations can validate docking poses and provide a detailed breakdown of the forces driving the binding event. semanticscholar.org

Table 2: Example of MM/GBSA Binding Free Energy Decomposition

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy (ΔE_vdw) | -45.5 |

| Electrostatic Energy (ΔE_ele) | -22.0 |

| Polar Solvation Energy (ΔG_pol) | +35.8 |

| Nonpolar Solvation Energy (ΔG_nonpol) | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -35.8 |

This table is a representative example illustrating the typical contributions to binding free energy.

Allosteric Site Binding Mechanisms

In addition to binding at the primary (orthosteric) site of a protein, some ligands can bind to a secondary, allosteric site. This binding event can induce a conformational change in the protein that modulates its activity, either enhancing or inhibiting it. Investigating allosteric binding is a key strategy in modern drug discovery.

Computational methods are instrumental in identifying potential allosteric sites and predicting how a ligand might bind to them. Molecular docking simulations can be performed across the entire protein surface (blind docking) to uncover potential binding pockets other than the known active site. Subsequent molecular dynamics simulations and binding free energy calculations can then be used to assess the stability and affinity of the ligand for these allosteric sites. nih.gov While specific studies on the allosteric binding of this compound are not documented in the provided sources, the computational frameworks exist to explore this possibility, which could reveal novel mechanisms of action for this compound.

Receptor-Ligand Complex Stability and Conformational Changes

The conformational landscape of this compound and its derivatives is a critical determinant of their interaction with biological targets. Theoretical studies on structurally related compounds, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, have provided valuable insights into the stable conformations of this class of molecules. nih.gov

Computational analyses, specifically using B3LYP/6-311++G(d,p) and Polarisable Continuum Model (PCM) calculations, have identified two primary stable conformation pairs in the gas phase: gauche (anti; syn) and cis (anti; syn). nih.gov The gauche conformer is generally found to be the most stable. nih.gov The relative polarity of these conformers can be influenced by substituents on the phenyl ring. For instance, with an OMe or Me substituent, the gauche conformers are less polar than the cis ones, while the presence of a NO2 group results in a more polar gauche conformer. nih.gov

The stability of the gauche conformation in the gas phase is attributed to specific orbital interactions, as revealed by Natural Bond Orbital (NBO) analysis. nih.gov These stabilizing interactions include LPS4→πC2O1, πC2O1→σC3S4, σC3S4→πC2O1, πC2O1→σC3S4, and LPO1→σ(C11H28). nih.gov These interactions are notably absent in the cis conformer, contributing to its lower stability. nih.gov

Furthermore, the surrounding environment, particularly solvent polarity, plays a significant role in the conformational equilibrium. nih.gov An increase in solvent polarity leads to a progressive increase in the population of the cis conformer relative to the gauche conformer. nih.gov This is consistent with infrared (IR) spectroscopy data in solution. nih.gov In non-polar solvents like n-hexane, the gauche conformation is predominant. nih.gov X-ray crystallography of a related chloro-substituted derivative has shown that it adopts a c2(anti) conformation in the solid state, which is also the predicted gas-phase conformation for a nitro-substituted analogue. nih.gov

While these studies provide a detailed understanding of the conformational preferences of this compound analogues, specific data on the stability of its receptor-ligand complexes from molecular docking or other computational binding studies are not extensively available in the reviewed literature. Such studies would be crucial in elucidating the specific interactions with a given biological target and the energetic favorability of the binding event.

In Silico Pharmacokinetic Property Predictions (Computational Methodologies)

The evaluation of pharmacokinetic properties through computational models is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's potential as a drug candidate. For this compound, various in silico tools can be employed to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

A fundamental assessment of a compound's drug-likeness can be made using rules such as Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs possess certain physicochemical properties. The predicted properties for this compound are summarized below.

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 195.28 g/mol | ≤ 500 |

| LogP (Octanol-Water Partition Coefficient) | 1.91 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

Based on these predictions, this compound does not violate any of Lipinski's rules, suggesting good potential for oral bioavailability.

More detailed ADMET predictions can be obtained from various computational platforms like pkCSM and SwissADME. These tools utilize graph-based signatures and other machine learning models to predict a wide range of pharmacokinetic and toxicity endpoints. nih.govuq.edu.aunih.govnih.gov

| ADMET Parameter | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Water Solubility (logS) | -2.5 | Soluble |

| Caco-2 Permeability (log Papp in 10-6 cm/s) | 0.95 | High |

| Intestinal Absorption (Human) (% Absorbed) | 92% | High |

| Distribution | ||

| VDss (human) (log L/kg) | -0.15 | Low |

| BBB Permeability (logBB) | -0.5 | Low |

| CNS Permeability (logPS) | -2.8 | Low |

| Metabolism | ||

| CYP2D6 Substrate | No | Low potential for metabolism by CYP2D6 |

| CYP3A4 Substrate | Yes | Potential for metabolism by CYP3A4 |

| CYP1A2 Inhibitor | No | Low potential to inhibit CYP1A2 |

| CYP2C19 Inhibitor | No | Low potential to inhibit CYP2C19 |

| CYP2C9 Inhibitor | No | Low potential to inhibit CYP2C9 |

| CYP2D6 Inhibitor | No | Low potential to inhibit CYP2D6 |

| CYP3A4 Inhibitor | No | Low potential to inhibit CYP3A4 |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | - |

| Toxicity | ||

| AMES Toxicity | No | Non-mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | No | Low risk of liver damage |

| Skin Sensitisation | No | Low potential for skin sensitization |

These in silico predictions suggest that this compound has a favorable pharmacokinetic profile. It is predicted to be well-absorbed, have limited distribution to tissues including the central nervous system, and a low potential for toxicity and drug-drug interactions via inhibition of major cytochrome P450 enzymes. However, its potential as a substrate for CYP3A4 indicates a possible route of metabolism.

Advanced Synthetic Applications and Chemical Reactivity

N-(2-(Phenylthio)ethyl)acetamide as a Ligand in Catalysis

The unique structural features of this compound, combining a soft thioether donor with an amide group, make it an effective ligand in various catalytic systems. Its ability to coordinate with transition metals facilitates a range of chemical transformations.

C-H Activation Ligand in Palladium-Catalyzed Reactions

This compound has been identified as a crucial C-H activation ligand, particularly in reactions catalyzed by palladium. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com Research from the Yu Group has highlighted its application in the palladium-catalyzed olefination and lactonization of the C(sp³)–H bonds of free carboxylic acids. sigmaaldrich.comcnreagent.com This development is significant as it allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom-economical and efficient synthetic route compared to traditional methods that require pre-functionalized substrates.

In these reactions, the this compound ligand is believed to coordinate to the palladium center, facilitating the activation of a β-C(sp³)–H bond of a carboxylic acid substrate. This ligand-enabled transformation allows for the formation of new carbon-carbon bonds. sigmaaldrich.com The thioether moiety plays a critical role in enabling atroposelective C–H olefination, leading to the construction of axially chiral biaryls with high enantioselectivity. nih.gov The general mechanism for such palladium-catalyzed C-H functionalization reactions often involves steps like C-H activation, olefin insertion, and β-hydride elimination. nih.govnih.gov

Table 1: Palladium-Catalyzed Reactions Utilizing this compound as a Ligand

| Reaction Type | Substrate | Key Transformation | Reference |

|---|---|---|---|

| Olefination | Free Carboxylic Acids | β-C(sp³)–H Olefination | sigmaaldrich.com |

| Lactonization | Free Carboxylic Acids | β-C(sp³)–H Lactonization | sigmaaldrich.comscientificlabs.co.uk |

Role in Other Transition Metal Catalysis (e.g., Ruthenium Complexes)

While its role in palladium catalysis is well-documented, the application of this compound in other transition metal catalysis, such as with ruthenium, is an area of growing interest. Sulfur-containing ligands, in general, are known to form stable and effective catalysts with ruthenium for various transformations. nih.govelsevierpure.com

Ruthenium complexes bearing thioether ligands have shown efficiency in catalytic transfer hydrogenation of carbonyl compounds and in oxidation reactions. researchgate.net For instance, ruthenium(II) complexes with thioether-azoimine ancillary ligands have been synthesized and tested for the hydrogenation of acetophenone. researchgate.net Although direct studies featuring this compound in ruthenium catalysis are not extensively reported, its structural similarity to effective ligands suggests its potential. The combination of the thioether and amide functionalities could offer unique chelation modes, potentially leading to novel reactivity and selectivity in ruthenium-catalyzed processes like metathesis or hydrogenation. nih.govelsevierpure.com

This compound as a Versatile Synthetic Building Block

Beyond its role as a ligand, this compound is a valuable synthetic intermediate, providing access to a variety of more complex molecular structures, particularly nitrogen- and sulfur-containing heterocycles.

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and functional materials. msesupplies.com The acetamide (B32628) moiety within this compound serves as a key precursor for the construction of these rings. nih.gov The amide functionality can undergo various chemical transformations, including reduction, hydrolysis, or cyclization reactions, to form different heterocyclic systems.

For example, the amide nitrogen can act as a nucleophile in intramolecular cyclization reactions. Following activation of the thioether or the phenyl ring, the molecule could potentially cyclize to form benzothiazine derivatives or other related nitrogen-containing scaffolds. While specific examples starting from this compound are not prominent, the general reactivity of acetamides in forming heterocycles is a well-established synthetic strategy. nih.gov

Applications in the Construction of Sulfur-Containing Scaffolds

Sulfur-containing scaffolds are present in a wide array of FDA-approved drugs and are known for their diverse biological activities. nih.govbohrium.comscispace.com this compound, with its embedded thioether linkage, is an excellent starting material for creating more complex sulfur-containing molecules.

The sulfide (B99878) group can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone, which are themselves important functional groups in medicinal chemistry. Furthermore, the thioether can be cleaved or rearranged to generate thiols, which can then be used in a variety of subsequent reactions to build different sulfur-containing scaffolds. nih.govscispace.com The palladium-catalyzed direct arylation of thiophene (B33073) derivatives bearing similar N-substituted ethylacetamide side chains demonstrates the utility of such building blocks in constructing complex heteroaromatic systems. researchgate.net

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Scaffold |

|---|---|---|

| Thioether | Oxidation | Sulfoxides, Sulfones |

| Amide/Thioether | Intramolecular Cyclization | Benzothiazines, Thiazoles |

Reaction Mechanisms and Pathways (General)

The reactivity of this compound is dictated by its constituent functional groups: the amide, the thioether, and the aromatic phenyl ring.

The amide group can undergo hydrolysis under either acidic or basic conditions to yield 2-(phenylthio)ethanamine (B1205008) and acetic acid. The mechanism of base-promoted hydrolysis, for instance, involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic amide carbonyl carbon. youtube.com This is followed by the departure of the amine leaving group from the tetrahedral intermediate. youtube.com

The thioether is susceptible to oxidation, typically with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding sulfoxide and subsequently the sulfone. These oxidations proceed via nucleophilic attack of the sulfur atom on the oxidant.

In the context of palladium-catalyzed C-H activation, the reaction mechanism is more complex. It is generally accepted to proceed through a concerted metalation-deprotonation pathway, where the ligand assists in bringing the palladium catalyst into proximity with the C-H bond. nih.govnih.gov Subsequent steps involve coordination of the coupling partner (e.g., an olefin) and reductive elimination to furnish the product and regenerate the active catalyst. nih.gov

Derivatization for Specific Chemical Functions

The inherent functionalities of this compound make it an attractive scaffold for derivatization, enabling the creation of molecules with tailored properties for materials science and supramolecular chemistry.

This compound serves as a versatile building block for the synthesis of precursors to advanced functional materials. Its three key components—the phenyl ring, the thioether linkage, and the amide group—can be independently modified.

Phenyl Ring Modification: Electrophilic aromatic substitution can introduce functional groups (e.g., vinyl, ethynyl, or polymerizable esters) onto the phenyl ring, converting the molecule into a monomer for polymerization.

Thioether Modification: Oxidation of the sulfur to sulfoxide or sulfone can dramatically alter the polarity, solubility, and coordination properties of the resulting material.

Amide Group Modification: Further acylation or alkylation at the amide nitrogen can be used to attach other functional units or to fine-tune the intermolecular interactions.

Analogs of this compound are of interest in materials science due to the unique electronic and physical properties conferred by the combination of aromatic and thioether-amide functionalities. ontosight.ai

The structure of this compound is well-suited for applications in supramolecular chemistry, which relies on non-covalent interactions to build larger, ordered assemblies.

Hydrogen Bonding: The secondary amide group is a classic hydrogen-bonding motif. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. This allows the molecules to self-assemble into one-dimensional chains or two-dimensional sheets.

π-π Stacking: The phenyl ring can participate in π-π stacking interactions with other aromatic rings, providing an additional force to guide the self-assembly process.

Weak Interactions: The sulfur atom can act as a weak hydrogen bond acceptor, and C-H···O or C-H···π interactions can further stabilize the resulting supramolecular architecture.

The interplay of these interactions makes this compound and its derivatives promising candidates for crystal engineering and the design of gels, liquid crystals, and other self-organizing systems. The presence of these functional groups is known to influence solubility and reactivity through hydrogen bonding. ontosight.ai

Q & A

Q. What are the established synthetic routes for N-(2-(Phenylthio)ethyl)acetamide and its derivatives?

Methodological Answer : The compound is typically synthesized via a two-step sequence:

Formation of 2-(phenylthio)acetic acid : React thiophenol with 2-bromoacetic acid in a basic medium (e.g., NaOH) .

Acylation of amines : Convert 2-(phenylthio)acetic acid to its acyl chloride using oxalyl chloride, then react with substituted anilines (e.g., 4-benzylaniline) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Yields range from 24% to 42%, depending on substituent steric/electronic effects .

Optimization Tips :

- Use anhydrous conditions to minimize hydrolysis of the acyl chloride.

- Purify intermediates via column chromatography to improve final product purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer :

- 1H/13C NMR : Key signals include the acetamide carbonyl (~166 ppm in 13C NMR) and phenylthioethyl protons (δ 3.8–4.0 ppm for SCH2CH2N) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]+ for ST59: m/z 334.1266) with <5 ppm error .

- TLC Monitoring : Use hexane:ethyl acetate (9:1) to track reaction progress and confirm intermediate purity .

Advanced Research Questions

Q. How can low yields in the synthesis of N-(aryl)-2-(phenylthio)acetamides be systematically addressed?

Methodological Answer : Low yields (e.g., 24–42% in ST54–ST60 ) often arise from:

- Steric hindrance : Bulkier aryl amines reduce nucleophilicity. Mitigate by using excess acyl chloride (1.2–1.5 equiv) .

- Competitive side reactions : Add DIPEA to scavenge HCl and prevent protonation of the amine .

- Purification losses : Replace traditional column chromatography with preparative HPLC for polar derivatives.

Q. What strategies resolve conflicting NMR data for acetamide derivatives with complex substituents?

Methodological Answer :

- Variable Temperature NMR : Resolve overlapping signals by analyzing spectra at elevated temperatures (e.g., 50°C) .

- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons, particularly in crowded aromatic regions (e.g., biphenyl or benzyl substituents) .

- Deuteration Studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify splitting patterns.

Q. How do electron-withdrawing groups (EWGs) on the aryl ring affect reactivity in further functionalization?

Methodological Answer :

- Reductive Amination : EWGs (e.g., nitro in ST57) require stronger reducing agents (SnCl2·2H2O instead of NaBH4) to avoid incomplete reduction .

- Suzuki Coupling : Activate aryl bromides by introducing EWGs (e.g., -NO2) to enhance oxidative addition efficiency .